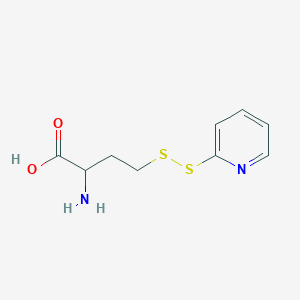
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a disulfide bond linking a pyridine ring to an amino acid backbone, which can influence its reactivity and interactions with biological molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid typically involves the formation of the disulfide bond between a pyridine derivative and an amino acid precursor. One common method includes the use of thiol-disulfide exchange reactions under mild oxidative conditions. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous or organic solvent system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Carbodiimides for amide formation, alcohols for ester formation.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Amides, esters.
科学研究应用
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes, particularly those involving disulfide bonds.
Industry: Used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of (S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid involves its ability to form and break disulfide bonds. This property allows it to interact with and modify the structure and function of proteins that contain cysteine residues. The compound can act as a redox agent, influencing cellular redox states and signaling pathways.
相似化合物的比较
Similar Compounds
Cysteine: An amino acid with a thiol group that can form disulfide bonds.
Glutathione: A tripeptide with a thiol group, involved in cellular redox reactions.
Dithiothreitol: A reducing agent commonly used to break disulfide bonds.
Uniqueness
(S)-2-amino-4-(2-(pyridin-2-yl)disulfanyl)butanoic acid is unique due to its combination of a pyridine ring and an amino acid backbone, which can influence its reactivity and interactions with biological molecules. This structural feature distinguishes it from other disulfide-containing compounds and provides unique opportunities for research and application.
属性
分子式 |
C9H12N2O2S2 |
|---|---|
分子量 |
244.3 g/mol |
IUPAC 名称 |
2-amino-4-(pyridin-2-yldisulfanyl)butanoic acid |
InChI |
InChI=1S/C9H12N2O2S2/c10-7(9(12)13)4-6-14-15-8-3-1-2-5-11-8/h1-3,5,7H,4,6,10H2,(H,12,13) |
InChI 键 |
GTLHBJXBRTWZLG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)SSCCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-[(2-hydroxyethyl)(phenylmethyl)amino]propyl]-](/img/structure/B14789992.png)
![6-(2,2,2-Trifluoro-acetyl)-5,6-dihydro-benzo[H][1,6]naphthyridine-4-carboxylic acid methyl ester](/img/structure/B14789994.png)

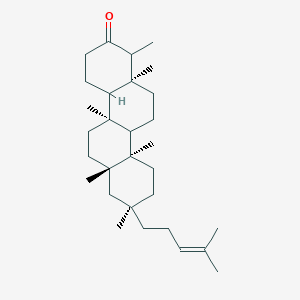
methanone](/img/structure/B14790017.png)

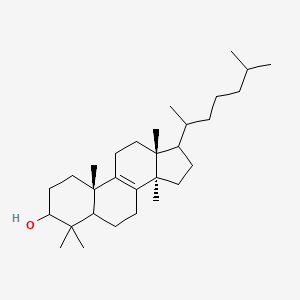
![(1R,5R)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14790037.png)

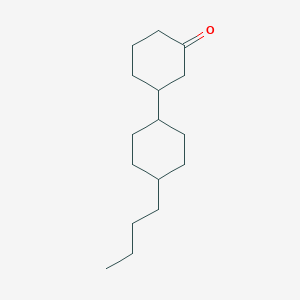
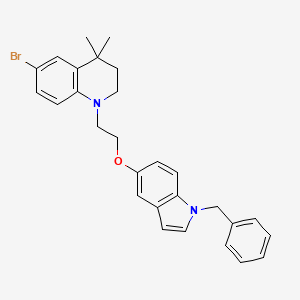
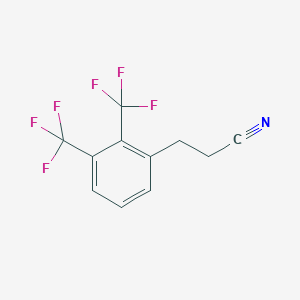
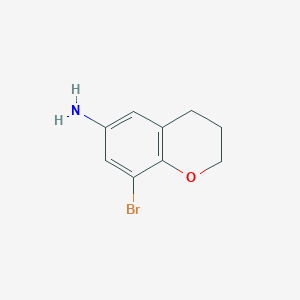
![2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14790087.png)
